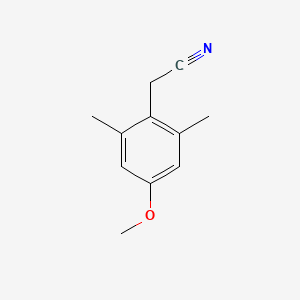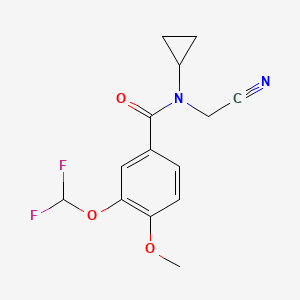![molecular formula C19H23N5O3S B2861097 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 851810-24-7](/img/structure/B2861097.png)
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydroxy groups might be involved in hydrogen bonding, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like hydroxy and carboxamide might increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have evaluated its cytotoxic effects against tumor cell lines. Preliminary studies indicate that it exhibits varying cytotoxicity, with IC50 values ranging from 15.6 to 41.8 µM against MCF-7 breast cancer cells and HCT-116 colon cancer cells . Further investigations are warranted to explore its mechanism of action and potential as an anticancer agent.
Antibacterial Activity
Thiazole derivatives often possess antibacterial properties. While specific data on this compound’s antibacterial effects are limited, related structures have demonstrated activity against various bacterial strains . Researchers could explore its potential as a novel antibacterial agent.
Anti-inflammatory Potential
Given the presence of thiazole and triazole moieties, this compound might exhibit anti-inflammatory properties. Thiazole-based compounds have been investigated for their ability to modulate inflammatory pathways . Further studies could elucidate its effects on inflammation-related markers.
Mécanisme D'action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.
Mode of Action
The compound interacts with Top1 and inhibits its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the normal breaking and rejoining of the DNA strands, thereby inhibiting DNA replication and transcription.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This can lead to the disruption of normal cell cycle progression and the induction of cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s inhibition of Top1 leads to the disruption of DNA replication and transcription, which can induce cell death in rapidly dividing cells . This makes it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(12-3-5-14(27-2)6-4-12)23-9-7-13(8-10-23)17(20)25/h3-6,13,15,26H,7-10H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMKEQHEMRLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)
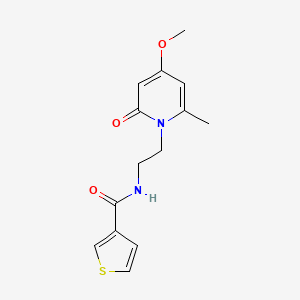

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)
![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

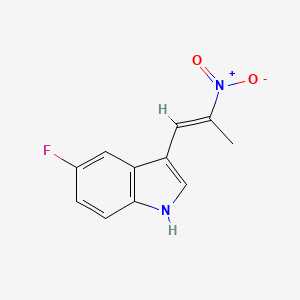
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)
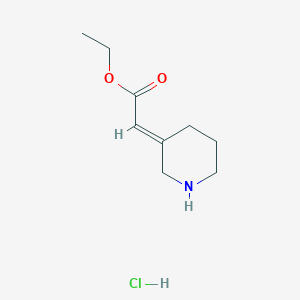
![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)
